

A Comparative Guide to Validated Analytical Methods for Ixazomib Impurity Profiling

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Compound of Interest		
Compound Name:	Ixazomib Impurity 1	
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For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Ixazomib is paramount. This guide provides a comparative overview of validated analytical methods for the determination of Ixazomib impurities, with a focus on providing actionable data and detailed experimental protocols to aid in method selection and implementation.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for analyzing Ixazomib and its related substances. These methods offer the requisite sensitivity and resolution to separate and quantify the API from its process-related impurities and degradation products. The choice between HPLC and UHPLC often depends on the desired analysis time and sample throughput, with UHPLC offering significantly faster run times.

Comparative Analysis of Validated Methods

The following tables summarize the key performance characteristics of two distinct reversedphase liquid chromatography methods that have been validated for the analysis of Ixazomib impurities.

Method 1: Stability-Indicating RP-HPLC Method



This method is designed for the quantitative determination of process and degradation impurities of Ixazomib citrate.

Parameter	Performance Data
Specificity	The method is specific and able to separate all known impurities from the drug substance.[1]
Linearity Range	50-250 μ g/ml with a correlation coefficient (r²) of 0.999.[2][3][4]
Accuracy	Not explicitly detailed in the provided information.
Precision (%RSD)	Intra-day: 0.47, Inter-day: 0.31.[2][3][4]
Limit of Detection (LOD)	2.03 μg/mL.[2][3][4]
Limit of Quantification (LOQ)	6.17 μg/mL.[2][3][4]

Method 2: Rapid UHPLC-UV Method

This method is suitable for the simultaneous assay of Ixazomib and its degradation products, particularly useful for forced degradation studies.



Parameter	Performance Data
Specificity	The method can quantify Ixazomib and its degradation products simultaneously.[5]
Linearity Range	Ixazomib: 2.50-100.00 μg/mL; Impurity A and B: 0.75-60.00 μg/mL; Impurity C: 1.25-60.00 μg/mL.[5]
Accuracy	Not explicitly detailed in the provided information.
Precision (%RSD)	Not explicitly detailed in the provided information.
Limit of Detection (LOD)	In the range of 0.003%–0.010%, indicating high sensitivity.[1]
Limit of Quantification (LOQ)	Not explicitly detailed in the provided information.

Experimental Protocols

Detailed methodologies for the described analytical methods are crucial for reproducibility.

Protocol for Stability-Indicating RP-HPLC Method

- Instrumentation: A Waters HPLC system (USA) with a PDA detector was used.[2]
- Column: Agilent 4.6 x 150 mm, 5μm analytical column.[2]
- Mobile Phase: A mixture of water and acetonitrile in a ratio of 40:60 v/v.[2]
- Flow Rate: 0.7 mL/min.[2][3][4]
- Injection Volume: 10 μL.[2][3][4]
- Column Temperature: Ambient.[2][3][4]
- Detection Wavelength: 274 nm.[2][3][4]



Retention Time of Ixazomib: 2.17 min.[2][3][4]

Protocol for Rapid UHPLC-UV Method

- Instrumentation: A UHPLC system with a UV detector.
- Column: Specific column details were not provided in the abstracts.
- Mobile Phase: The method is described as MS-compatible, suggesting the use of volatile buffers and solvents.[5]
- Forced Degradation Studies: Ixazomib was subjected to stress conditions including thermal, hydrolysis (acidic, neutral, alkaline), oxidative, and photolytic stress to observe degradation products.[1][5] Ixazomib in solution was found to be relatively stable in neutral and acidic environments, with accelerated decomposition at higher pH.[5] It is also sensitive to oxidants and light.[5] The solid form of Ixazomib citrate was found to be relatively resistant to heat, humidity, and UV irradiation for 24 hours.[5]

Key Identified Impurities of Ixazomib

Several process-related and degradation impurities of Ixazomib have been identified. The control of these impurities is essential for ensuring the quality, safety, and efficacy of the drug product.[6]

- Impurity-C: N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide.[1]
- Other known impurities include 2,5-dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide and N-(2,5-dichlorobenzoyl)glycine.[6]

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for implementing these analytical methods.



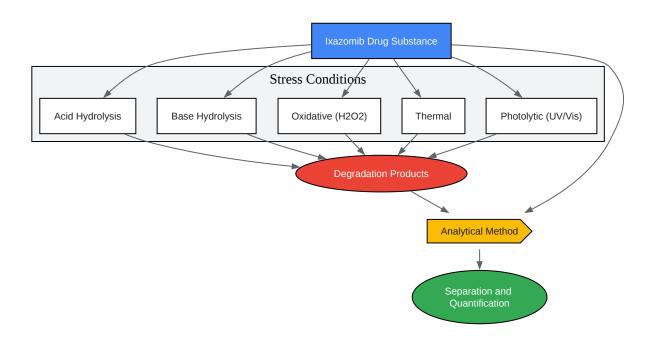


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Fig. 1: General workflow for the analysis of Ixazomib impurities.

Forced Degradation Study Pathway

Forced degradation studies are critical for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.



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Fig. 2: Logical flow of a forced degradation study for Ixazomib.



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